molecular formula C18H14BrN3OS B15035418 (2Z)-2-[3-bromo-4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-[3-bromo-4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B15035418
M. Wt: 400.3 g/mol
InChI Key: PQRIUHLXIXELCP-YBEGLDIGSA-N
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Description

2-{(Z)-1-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiazole ring fused to a benzimidazole ring, with a bromo-dimethylaminophenyl substituent

Preparation Methods

The synthesis of 2-{(Z)-1-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the thiazole ring. The final step involves the addition of the bromo-dimethylaminophenyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the thiazole and benzimidazole rings allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Addition: The double bond in the methylene group can participate in addition reactions with reagents like bromine or hydrogen chloride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{(Z)-1-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{(Z)-1-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or altering receptor function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar compounds include other thiazole and benzimidazole derivatives, such as:

  • 2-{(Z)-1-[3-CHLORO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE
  • 2-{(Z)-1-[3-FLUORO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE

The uniqueness of 2-{(Z)-1-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE lies in the presence of the bromo group, which imparts distinct reactivity and potential biological activity compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C18H14BrN3OS

Molecular Weight

400.3 g/mol

IUPAC Name

(2Z)-2-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C18H14BrN3OS/c1-21(2)14-8-7-11(9-12(14)19)10-16-17(23)22-15-6-4-3-5-13(15)20-18(22)24-16/h3-10H,1-2H3/b16-10-

InChI Key

PQRIUHLXIXELCP-YBEGLDIGSA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Br

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Br

Origin of Product

United States

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